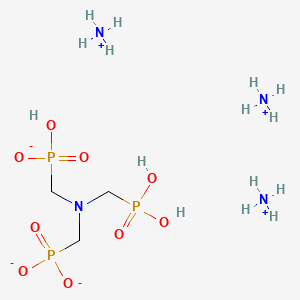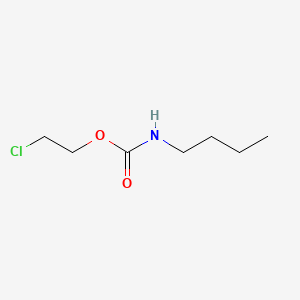![molecular formula C8H8N2OS B13755139 Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) CAS No. 78648-60-9](/img/structure/B13755139.png)
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) is a heterocyclic compound that belongs to the thieno[3,4-B]pyrazine family. This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyrazine ring. The presence of the 1-oxide group adds to its unique chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide typically involves the preparation of 2,3-disubstituted thieno[3,4-B]pyrazines. A general synthetic route includes the reaction of appropriate organocuprates with oxalyl chloride to prepare alpha-diones, which are then used to synthesize the desired compound . Another method involves direct arylation polymerization, which has been used to synthesize thieno[3,4-B]pyrazine-based alternating conjugated polymers .
Industrial Production Methods
Industrial production methods for thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide are not extensively documented. the methods used in laboratory synthesis, such as direct arylation polymerization, can be scaled up for industrial applications. This involves optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The presence of the 1-oxide group suggests that the compound can undergo further oxidation reactions.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide include organocuprates, oxalyl chloride, and various arylating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct arylation polymerization can yield alternating conjugated polymers with thieno[3,4-B]pyrazine units .
Scientific Research Applications
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of low band gap conjugated materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new drugs.
Mechanism of Action
The mechanism of action of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s electron-donating and electron-accepting properties make it suitable for use in donor-acceptor polymeric materials . These interactions are crucial for its applications in organic electronics and other fields.
Comparison with Similar Compounds
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as:
Thieno[3,4-B]pyrazine: The parent compound without the 1-oxide group.
2,3-Disubstituted Thieno[3,4-B]pyrazines: Compounds with various substituents like methyl, hexyl, octyl, decyl, dodecyl, and phenyl.
Thieno[3,4-B]pyrazine-based Conjugated Polymers: Polymers that incorporate thieno[3,4-B]pyrazine units for specific electronic properties.
The uniqueness of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide lies in its 1-oxide group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
78648-60-9 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2,3-dimethyl-4-oxidothieno[3,4-b]pyrazin-4-ium |
InChI |
InChI=1S/C8H8N2OS/c1-5-6(2)10(11)8-4-12-3-7(8)9-5/h3-4H,1-2H3 |
InChI Key |
DLQNUUQLNLVDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CSC=C2[N+](=C1C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)








![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)

